{2-[(3-Aminopropyl)(methyl)amino]ethyl}dimethylamine
Description
Properties
IUPAC Name |
N'-[2-(dimethylamino)ethyl]-N'-methylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21N3/c1-10(2)7-8-11(3)6-4-5-9/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUBSJKGMRQKIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19475-29-7 | |
| Record name | {2-[(3-aminopropyl)(methyl)amino]ethyl}dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(3-Aminopropyl)(methyl)amino]ethyl}dimethylamine typically involves the reaction of 3-aminopropylamine with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures a steady supply of the compound and allows for efficient production. The reaction conditions are carefully monitored and controlled to maintain product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
{2-[(3-Aminopropyl)(methyl)amino]ethyl}dimethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo substitution reactions where one of the amine groups is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions yield amine oxides, while reduction reactions produce simpler amines. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
{2-[(3-Aminopropyl)(methyl)amino]ethyl}dimethylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in the study of biological systems and processes, particularly in the synthesis of biologically active molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of {2-[(3-Aminopropyl)(methyl)amino]ethyl}dimethylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also interact with enzymes and other proteins, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Structural Analogues
The compound’s structure shares similarities with several amines in the evidence:
Physicochemical Properties
- Basicity: Tertiary amines generally exhibit lower basicity than primary/secondary amines.
- Solubility: The 3-aminopropyl group may improve aqueous solubility compared to purely hydrophobic analogs like diisopropylaminoethanethiol .
- Stability: The absence of reactive groups (e.g., thiols or hydroxyls) suggests greater stability under oxidative conditions compared to compounds like 2-(Diisopropylamino)ethanethiol .
Research Findings and Data Gaps
- Thermal Stability : Branched tertiary amines typically exhibit higher thermal stability than secondary analogs, but experimental validation is needed.
Biological Activity
{2-[(3-Aminopropyl)(methyl)amino]ethyl}dimethylamine is a synthetic compound with significant biological activity due to its unique structural features, including amine and ether functional groups. This article explores its biological activity, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry and biochemistry.
- Molecular Formula : C10H25N3
- CAS Number : 189253-72-3
- Functional Groups : Amine, ether
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity, influencing metabolic pathways and cellular processes. Its action may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting biochemical pathways critical for cellular function.
- Receptor Binding : It can bind to receptors, potentially altering signal transduction processes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Cytotoxicity and Anticancer Potential
Studies have demonstrated that related compounds can induce cytotoxic effects in cancer cell lines. For example, certain derivatives were found to promote apoptosis in human liver HepG2 cells, indicating potential as anticancer agents .
Data Table: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli | |
| Cytotoxicity | Induces apoptosis in HepG2 cells | |
| Enzyme Inhibition | Modulates enzyme activity |
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial properties of synthesized derivatives of this compound. Results indicated significant inhibition of bacterial growth, suggesting its utility in developing antibacterial agents .
- Cytotoxicity Assessment : Research on related compounds demonstrated their capacity to induce cell cycle arrest and apoptosis in cancer cell lines. The findings support the potential application of these compounds in cancer therapy .
Applications in Research and Industry
The unique properties of this compound make it valuable in various applications:
- Medicinal Chemistry : As a precursor for drug development targeting specific diseases.
- Biochemical Research : Used to study enzyme mechanisms and protein interactions.
- Industrial Applications : Employed in the synthesis of specialty chemicals and polymers.
Q & A
Q. What are the common synthetic routes for preparing {2-[(3-Aminopropyl)(methyl)amino]ethyl}dimethylamine, and what key intermediates are involved?
The compound is typically synthesized via sequential alkylation and amination reactions. A representative method involves coupling a tertiary amine precursor (e.g., dimethylamine) with a bromoethyl intermediate, followed by reaction with 3-aminopropylmethylamine. Key intermediates include bromoethyl-dimethylamine derivatives and substituted acrylamides, as seen in analogous syntheses of structurally similar amines . Purification often employs column chromatography or recrystallization, with yields optimized by controlling reaction temperature (e.g., 60–80°C) and stoichiometric ratios of reagents.
Q. How can researchers characterize the purity and structural integrity of this compound?
Analytical methods include:
- NMR spectroscopy : - and -NMR to confirm amine proton environments and carbon backbone integrity.
- HPLC-MS : To assess purity (>95%) and detect trace impurities (e.g., unreacted intermediates).
- Elemental analysis : Validates empirical formula alignment (e.g., CHN).
- FT-IR : Identifies functional groups like N-H stretches (3200–3400 cm) and C-N vibrations (1200–1350 cm) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood due to potential amine volatility.
- Store in airtight containers under inert gas (N or Ar) to prevent oxidation.
- Neutralize waste with dilute acetic acid before disposal, as recommended for analogous alkylamines .
Advanced Research Questions
Q. How can contradictory solubility data for this compound in polar vs. nonpolar solvents be resolved?
Contradictions may arise from protonation states. In aqueous acidic conditions (pH < 3), the tertiary amine becomes protonated, increasing water solubility. In nonpolar solvents (e.g., hexane), the neutral form dominates. Methodological resolution involves:
- pH-dependent solubility assays : Measure partition coefficients (log P) at varying pH.
- Co-solvent systems : Test mixtures like DMSO/water to balance polarity.
- Molecular dynamics simulations : Predict solvation behavior based on charge distribution .
Q. What strategies optimize reaction yields when using this compound as a ligand in catalytic systems?
- Ligand-to-metal ratio screening : Titrate from 1:1 to 3:1 (ligand:metal) to identify optimal catalytic activity.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance coordination stability.
- Additives : Use KCO or DIPEA to scavenge protons and stabilize the amine-metal complex, as demonstrated in analogous coordination chemistry .
Q. How does steric hindrance from the dimethylamino group influence the compound’s reactivity in nucleophilic substitutions?
The bulky dimethylamino group reduces accessibility to electrophilic centers. Experimental approaches to mitigate this include:
- Temperature modulation : Higher temperatures (>100°C) to overcome steric barriers.
- Ultrasound-assisted reactions : Enhance molecular collision frequency.
- Computational modeling : DFT calculations to identify low-energy transition states .
Q. What are the stability challenges of this compound under oxidative conditions, and how can degradation be monitored?
- Accelerated stability testing : Expose the compound to HO or O and track decomposition via LC-MS.
- Radical scavengers : Add antioxidants (e.g., BHT) to suppress amine oxidation.
- EPR spectroscopy : Detect nitroxide radicals formed during degradation .
Emerging Research Directions
Q. Can this compound serve as a building block for pH-responsive polymers, and what characterization methods validate this application?
The tertiary amine’s pH-dependent protonation enables reversible solubility shifts. Validate via:
- Dynamic light scattering (DLS) : Monitor polymer aggregation at varying pH.
- -NMR titration**: Track chemical shift changes of amine protons during protonation.
- Rheology : Measure viscoelasticity transitions in polymer solutions .
Q. How do structural analogs of this compound compare in inhibiting enzyme targets like monoamine oxidases (MAOs)?
- Docking studies : Use AutoDock Vina to predict binding affinities to MAO-A/B active sites.
- Kinetic assays : Measure IC values and inhibition mechanisms (competitive vs. noncompetitive).
- SAR analysis : Modify the aminopropyl or dimethylamino groups to enhance selectivity .
Q. What interdisciplinary approaches address discrepancies in toxicity profiles reported for similar polyamines?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
